

# An In-depth Technical Guide to the Physical and Chemical Properties of Actinidioionoside

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## Compound of Interest

Compound Name: Actinidioionoside

Cat. No.: B15591099

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## Abstract

**Actinidioionoside** is a naturally occurring megastigmane glycoside found in various plant species, notably within the genus *Actinidia*, which includes the kiwifruit (*Actinidia deliciosa*). As a member of the diverse family of C13-norisoprenoids, **Actinidioionoside** is derived from the degradation of carotenoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Actinidioionoside**, alongside experimental methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this and related compounds. While specific quantitative data for some physical properties of **Actinidioionoside** are not widely published, this guide supplements available information with data from structurally similar megastigmane glycosides to provide a useful contextual framework.

## Chemical and Physical Properties

**Actinidioionoside** possesses a complex stereochemistry that dictates its biological activity and physical properties. The core chemical and physical data for **Actinidioionoside**, supplemented with data for related megastigmane glycosides, are summarized below.

## General Properties

Property	Value	Source
Chemical Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(((R,E)-4-((1R,2R,4S)-1,2,4-trihydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol	[N/A]
Synonyms	(3S,5R,6R,9R)-3,6,7,9-tetrahydroxy-megastigman-7-ene-9-O-beta-D-glucopyranoside	[1]
CAS Number	540528-05-0	[N/A]
Appearance	Likely a colorless solid or gummy solid, typical for isolated glycosides.	[2]

## Molecular Properties

Property	Value	Source
Molecular Formula	C19H34O9	[N/A]
Molecular Weight	406.47 g/mol	[N/A]
Exact Mass	406.22028 g/mol	[N/A]

## Physicochemical Properties (Experimental and Estimated)

Quantitative experimental data for the melting point, boiling point, and solubility of **Actinidioionoside** are not readily available in the published literature. The data for a related megastigmane aglycone is provided for context.

Property	Value	Note
Melting Point	68 - 69 °C	This value is for the related aglycone (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one and not Actinidioionoside itself.[3]
Boiling Point	Not available	Data for Actinidioionoside is not published. Glycosides generally have high boiling points and tend to decompose at elevated temperatures.
Solubility	Soluble in methanol, ethanol, and water to varying degrees. Likely soluble in DMSO.	Quantitative solubility data is not available. Solubility is inferred from extraction solvents used for megastigmane glycosides.[4]
pKa	Not available	Data for Actinidioionoside is not published.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **Actinidioionoside**.

## Mass Spectrometry (MS)

Mass spectrometry of **Actinidioionoside** and its derivatives typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation patterns provide structural information about the aglycone and the glycosidic bond.

Fragmentation Analysis:

- $[M-H]^-$ : In negative ion mode, the deprotonated molecule is observed.
- $[M+H]^+$  or  $[M+Na]^+$ : In positive ion mode, the protonated or sodiated molecule is observed.

- **Loss of Glucose:** A characteristic neutral loss of 162 Da ( $C_6H_{10}O_5$ ) corresponds to the cleavage of the glycosidic bond, releasing the glucose moiety.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR spectrum for **Actinidioionoside** is not readily available in a consolidated format, data for numerous related megastigmane glycosides have been published. The expected chemical shifts are based on these related structures.

Expected  $^1H$ -NMR Chemical Shifts (in  $CD_3OD$  or similar solvent):

- **Aglycone Protons:** Resonances for the cyclohexyl ring protons and the butenyl side chain would be expected in the aliphatic and olefinic regions.
- **Anomeric Proton:** A characteristic doublet for the anomeric proton of the  $\beta$ -D-glucopyranosyl moiety is expected around  $\delta$  4.5-5.5 ppm.
- **Sugar Protons:** Other protons of the glucose unit would resonate in the  $\delta$  3.0-4.0 ppm region.

Expected  $^{13}C$ -NMR Chemical Shifts (in  $CD_3OD$  or similar solvent):

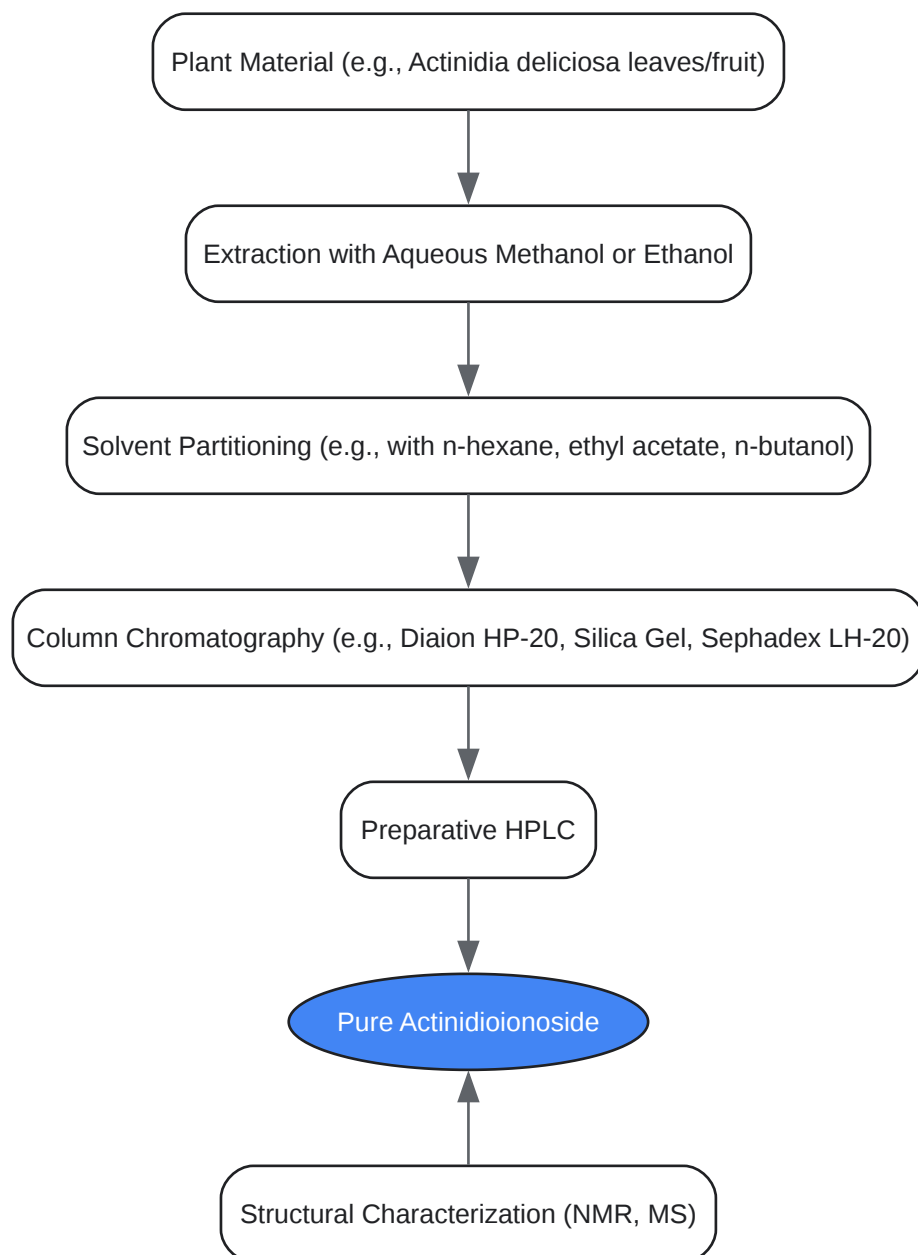
- **Aglycone Carbons:** Signals for the trimethyl-substituted cyclohexyl ring and the butenyl side chain.
- **Anomeric Carbon:** The anomeric carbon of the glucose unit is expected to resonate around  $\delta$  100-105 ppm.
- **Sugar Carbons:** Other carbons of the glucose moiety would appear in the  $\delta$  60-80 ppm range.

## Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of megastigmane glycosides, including **Actinidioionoside**, from plant material.

## General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of **Actinidioionoside** from a plant source like *Actinidia deliciosa*.



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**Figure 1:** General workflow for the isolation of **Actinidioionoside**.

## Detailed Extraction and Isolation Protocol

This protocol is a composite method based on procedures for isolating megastigmane glycosides from plant sources.

- Plant Material Preparation:
  - Fresh or dried plant material (e.g., leaves or fruit of *Actinidia deliciosa*) is ground into a fine powder.
- Extraction:
  - The powdered plant material is macerated or refluxed with an aqueous organic solvent, typically 70-80% methanol or ethanol, at a ratio of 1:10 (w/v) for several hours.
  - The extraction is repeated multiple times to ensure exhaustive extraction.
  - The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
  - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides like **Actinidioionoside** are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- Column Chromatography:
  - The enriched fraction is subjected to column chromatography. A common strategy involves an initial separation on a macroporous resin (e.g., Diaion HP-20) eluted with a stepwise gradient of methanol in water.
  - Further purification is achieved using silica gel or Sephadex LH-20 column chromatography with appropriate solvent systems.
- Preparative High-Performance Liquid Chromatography (HPLC):
  - Final purification to obtain highly pure **Actinidioionoside** is often performed using preparative reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile or methanol in water as the mobile phase.

## Structural Characterization

- **NMR Spectroscopy:** The purified compound is dissolved in a deuterated solvent (e.g., CD<sub>3</sub>OD), and 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to elucidate the structure and assign all proton and carbon signals.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are conducted to confirm the structure through fragmentation analysis.

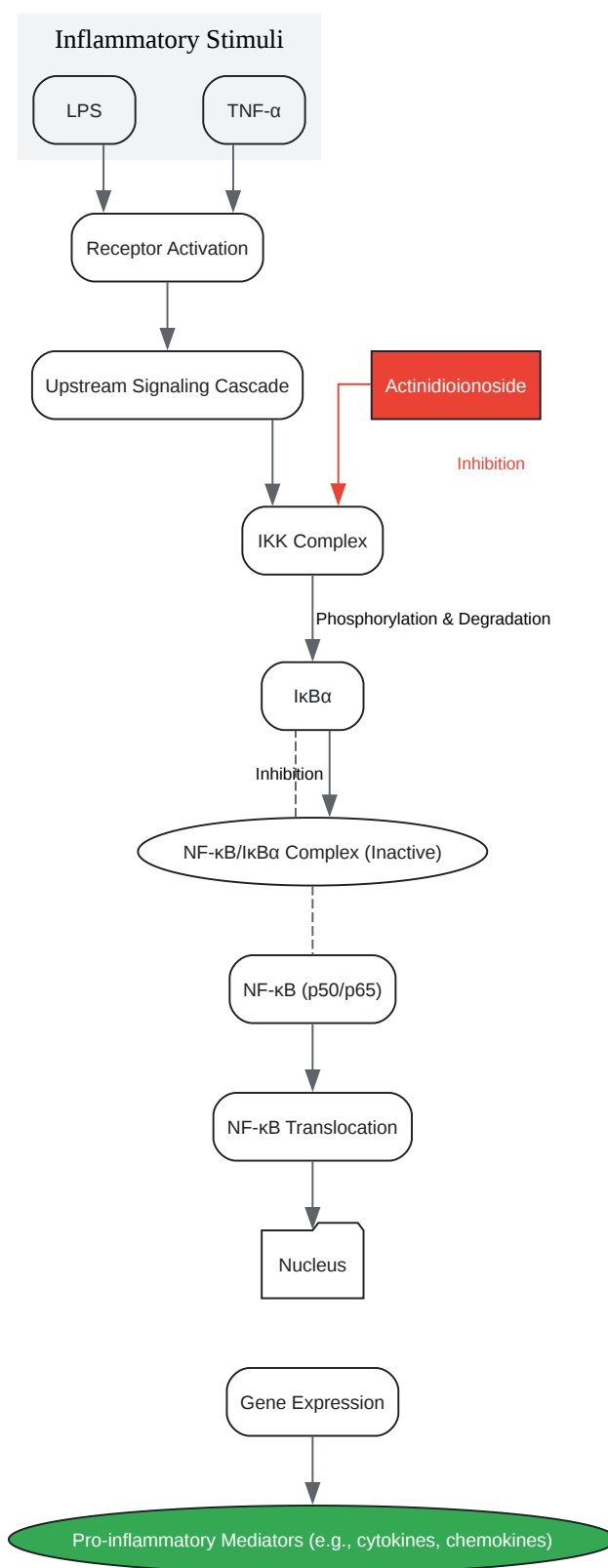
## Biological Activity and Signaling Pathways

**Actinidioionoside** and related megastigmane derivatives have been reported to possess various biological activities, including anti-inflammatory effects.

### Anti-inflammatory Activity and the NF-κB Signaling Pathway

Some megastigmane derivatives have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

The diagram below illustrates the proposed mechanism of action where **Actinidioionoside** or its aglycone may inhibit the NF-κB pathway.



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**Figure 2:** Proposed inhibition of the NF-κB signaling pathway by **Actinidioionoside**.

## Conclusion

**Actinidioionoside** is a megastigmane glycoside with potential biological activities that warrant further investigation. This guide has compiled the available physical and chemical data for **Actinidioionoside** and provided representative experimental protocols for its isolation and characterization. While there are gaps in the publicly available quantitative data for this specific compound, the information provided, including data from analogous structures, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the physicochemical properties and therapeutic potential of **Actinidioionoside**.

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